4-(Methylnitrosoamino)butanoic acid
Description
Significance of NMBA as a Nitrosamine (B1359907) Compound
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is recognized as a notable member of the nitrosamine class of compounds. Its importance in scientific research stems from its properties as a potential carcinogen and its detection as an impurity in certain products.
The study of nitrosamines dates back to the 1950s when researchers John Barnes and Peter Magee discovered that dimethylnitrosamine could produce liver tumors in rats. wikipedia.org This initial finding sparked further investigation, revealing that a large percentage of the approximately 300 nitrosamines tested were carcinogenic in various animal species. wikipedia.org The discovery of N-nitrosamines in foods, tobacco products, and even as contaminants in some water sources further highlighted the need for continued research and regulatory oversight. lgcstandards.com
NMBA is a tobacco-specific nitrosamine carcinogen. caymanchem.combertin-bioreagent.com It is also known to be a metabolite of several N-nitrosomethyl-N-alkylamines. mdpi.com The compound's structure, featuring a nitroso group attached to an amine, is characteristic of nitrosamines, which are classified as "probable human carcinogens". wikipedia.org NMBA's formation can occur through the reaction of secondary amines with nitrosating agents under acidic conditions. researchgate.net For instance, it has been suggested that NMBA may form as a by-product during the synthesis of certain sartan drugs due to the reaction of N-methylpyrrolidone's hydrolysis product, N-methyl-4-aminobutyric acid, with nitrite (B80452) in an acidic environment. researchgate.net
The detection of nitrosamine impurities, including NMBA, in pharmaceutical products has led to increased scrutiny from regulatory agencies worldwide. researchgate.net In March 2019, the U.S. Food and Drug Administration (FDA) identified NMBA in losartan (B1675146) potassium tablets. mdpi.comnih.gov This discovery, along with the presence of other nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in various medications, prompted regulatory actions, including product recalls and the establishment of acceptable intake limits. lgcstandards.comisotope.comadventchembio.com
Nitrosamines are considered a "cohort of concern" under the International Council for Harmonisation (ICH) M7 guideline due to their high carcinogenic potential. fda.goveuropa.eu Regulatory bodies like the FDA and the European Medicines Agency (EMA) have developed guidelines and analytical methods to control the levels of these impurities in drug products. researchgate.netnih.govnih.govmagtechjournal.com Provisional limits for NMBA in certain sartan drugs have been established, aligning them with those for NDMA. nih.gov
Overview of Research Trajectories for NMBA
Research on NMBA has primarily followed two main trajectories: biomedical investigations into its carcinogenic and genotoxic effects, and studies related to its presence in environmental and occupational contexts.
A significant body of research has focused on understanding the mechanisms by which NMBA may cause cancer. Like many other nitrosamines, NMBA is not directly carcinogenic but requires metabolic activation to exert its harmful effects. wikipedia.orgnih.gov This activation process, which can occur in the liver and other tissues, leads to the formation of reactive intermediates that can damage DNA. nih.gov
Studies in animal models have been crucial in elucidating the carcinogenic potential of NMBA. For example, research has shown that NMBA can induce bladder transitional cell carcinomas in rats when administered in their drinking water. caymanchem.combertin-bioreagent.commdpi.com The genotoxicity of NMBA, its ability to damage genetic material, is a key aspect of its carcinogenicity. adventchembio.com Research in this area often involves in vitro and in vivo assays to assess DNA damage and mutations. researchgate.netnih.gov
| Research Area | Key Findings | Organism/System Studied |
|---|---|---|
| Carcinogenesis | Induces bladder transitional cell carcinomas. caymanchem.combertin-bioreagent.commdpi.com | Rats |
| Metabolism | Oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN). caymanchem.combertin-bioreagent.com | Isolated rat liver mitochondria |
| Genotoxicity | Classified as a genotoxic impurity. adventchembio.commagtechjournal.com | Pharmaceuticals |
The presence of nitrosamines, including NMBA, in the environment and workplaces is another area of research. nih.gov These compounds can be found in various sources, including certain industrial processes, tobacco smoke, and some food and beverage products. wikipedia.orglgcstandards.comresearchgate.net Occupational and environmental health studies aim to identify potential sources of exposure and assess the associated health risks. nih.govaaohn.org This research is vital for developing strategies to minimize exposure and protect public health. researchgate.net
Analytical Chemistry and Detection Methodologies
The detection and quantification of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), a potential genotoxic impurity, is a critical task in analytical chemistry, particularly within the pharmaceutical industry. nih.govmagtechjournal.com Due to the low concentration levels at which these impurities may be present and their potential risk, highly sensitive and selective analytical methods are required. waters.comnih.gov The primary analytical technique employed for the determination of NMBA is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), which offers the necessary specificity and low detection limits. waters.comlcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for the quantitative analysis of NMBA in various matrices, including active pharmaceutical ingredients (APIs) and finished drug products. nih.govvitas.nonih.gov This methodology provides high sensitivity and selectivity, which is essential for detecting trace-level impurities. nih.govresearchgate.net
Several LC-MS/MS methods have been developed and validated for NMBA determination in sartan drugs. nih.govnih.govresearchgate.net These methods often utilize a C18 column for effective chromatographic separation of NMBA from the drug substance and other components under gradient elution conditions. nih.govmdpi.com The mobile phase typically consists of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol (B129727) or acetonitrile (B52724). magtechjournal.comfda.gov.tw
For detection, tandem mass spectrometers are operated in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.govmagtechjournal.com The selection of the ionization source is a key parameter; both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used. magtechjournal.comnih.govlcms.cz However, some studies have found that an APCI source is more suitable for the quantitative detection of NMBA compared to an ESI source. nih.govfda.gov.tw To ensure accuracy, an isotopically labeled internal standard, such as N-nitrosodimethylamine-d6 (NDMA-d6), is often employed. nih.govfda.gov.tw
The validation of these methods demonstrates good linearity over the tested concentration ranges, typically from 1 or 3 ng/mL up to 100 ng/mL, with correlation coefficients (r²) greater than 0.99. nih.govmagtechjournal.com The accuracy, measured by recovery studies, generally falls within the range of 89.9% to 115.7%. nih.govnih.gov Precision is confirmed by low relative standard deviation (RSD) values for intra-day and inter-day repeatability, often below 5.0%. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)
In addition to tandem quadrupole MS, high-resolution mass spectrometry (HRMS) offers another powerful tool for NMBA analysis. waters.comfda.gov Techniques like LC-HRMS can detect and quantify multiple nitrosamine impurities, including NMBA, simultaneously. fda.gov HRMS provides high mass accuracy, which adds a layer of specificity and confidence in identification. waters.comyoutube.com A specific acquisition mode known as Tof-MRM can increase both selectivity and sensitivity over a standard full scan, allowing for the detection of NMBA at sub-ng/mL levels. waters.com The U.S. Food and Drug Administration (FDA) has developed and published LC-HRMS methods for the quantification of six nitrosamine impurities, including NMBA, in angiotensin II receptor blocker (ARB) drugs. fda.gov
Sample Preparation
Effective sample preparation is crucial for the reliable analysis of NMBA. The process generally involves extracting the analyte from the sample matrix. A common procedure for drug substances involves accurately weighing the sample, dissolving it in a suitable solvent mixture (e.g., 50:50 methanol-water), adding the internal standard solution, and using ultrasonication to ensure complete dissolution and extraction. nih.govfda.gov.tw Following extraction, centrifugation is used to separate solid particles, and the supernatant is filtered before injection into the LC-MS system. nih.govfda.gov.twfda.gov For different solvents, various sample preparation methods such as direct injection, evaporation, or dilution may be employed depending on the solvent's properties. lcms.czshimadzu.com
Research Findings
Numerous studies have established robust methods for NMBA detection. The findings highlight the capabilities of modern analytical instrumentation to meet stringent regulatory requirements for impurity testing.
Below are tables summarizing the conditions and performance of various published analytical methods for NMBA detection.
Table 1: LC-MS/MS Method Parameters for NMBA Analysis
| Study/Source | Matrix | Column | Mobile Phase | Ionization/Mode | LOQ | Linearity Range |
|---|---|---|---|---|---|---|
| Zou et al. (2020) magtechjournal.com | Losartan Potassium | Shim-pack XR-ODS II (2.0 mm × 150 mm, 2.2 μm) | Water (0.1% formic acid) and Methanol | ESI/MRM | Not specified | 1 - 100 ng/mL |
| Yang et al. (2022) nih.govnih.gov | Four Sartan Substances | C18 column | Gradient elution | APCI/MRM | 3 ng/mL | 3 - 45 ng/mL |
| FDA Method (2019) fda.gov.tw | Sartan Drug Substances/Products | XSelect HSS T3 (3.5 μm, 3 mm i.d. × 15 cm) | A: 0.2% Formic acid in water; B: Acetonitrile/Methanol (20/80) | APCI+/MRM | 0.05 μg/g | Not specified |
| Xu et al. researchgate.net | Losartan Potassium and Exforge | Not specified | Not specified | LC-Q-TOF-MS | 2.1 ng/mL | Not specified |
Table 2: High-Resolution Mass Spectrometry (HRMS) for NMBA
| Study/Source | Instrument | Technique | Key Advantage | LOD/LOQ |
|---|---|---|---|---|
| Waters Corporation waters.com | Xevo G2-XS QTof | Tof-MRM | Increased selectivity and sensitivity over full scan MS | LLOQ ≤ 0.5 ng/mL |
| FDA LC-HRMS Method fda.gov | High-resolution, high-mass accuracy (HRAM) MS | LC-HRMS | Simultaneous quantitation of six nitrosamines with high mass accuracy | LOD: 0.10 ng/mL; LOQ: 0.30 ng/mL |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[methyl(nitroso)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLBIPLIGYWGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040239 | |
| Record name | Nitrosomethyl-3-carboxypropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-55-4 | |
| Record name | 4-(Methylnitrosoamino)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(N-Nitroso-N-methylamino)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosomethyl-3-carboxypropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[methyl(nitroso)amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-NITROSO-N-METHYL-4-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K7252TZ54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Formation and Synthesis Mechanisms of N Nitroso N Methyl 4 Aminobutyric Acid
Chemical Pathways of Nitrosation
The primary chemical pathway for the formation of N-Nitroso-N-methyl-4-aminobutyric acid is the nitrosation of its secondary amine precursor. nih.gov This reaction is a well-established route for the synthesis of N-nitroso compounds.
The synthesis of NMBA requires specific precursor molecules and reactants that provide the necessary chemical structures for the nitrosation reaction to occur.
The direct precursor to NMBA is the secondary amine, N-methyl-4-aminobutyric acid, also known as N-methylamino-N-butyric acid (MBA). nih.gov This compound possesses the necessary secondary amine group (R₂NH) that is susceptible to nitrosation. Secondary amines are considered the most reactive species for conversion into their corresponding stable nitrosamines. nih.gov
The key reactants that initiate the nitrosation process are nitrosating agents. The most common of these are nitrous acid (HNO₂) and its salt, sodium nitrite (B80452) (NaNO₂). nih.gov Sodium nitrite is a stable, crystalline powder that, in the presence of acid, serves as a source for the formation of nitrous acid. wikipedia.orgwikipedia.org Nitrous acid itself is unstable but is the direct precursor to the active nitrosating species in the reaction. wikipedia.org Treating secondary amines with sodium nitrite in an acidic solution is one of the most common and general methods for preparing N-nitrosoamines. thieme-connect.de
The nitrosation of a secondary amine like N-methyl-4-aminobutyric acid proceeds through an electrophilic substitution mechanism. In this reaction, the nitrogen atom of the secondary amine acts as a nucleophile, attacking a highly reactive electrophilic species derived from the nitrosating agent. wikipedia.org
Under acidic conditions, nitrous acid (formed from sodium nitrite and acid) is protonated and subsequently loses a water molecule to form the nitrosonium ion (NO⁺). libretexts.orglibretexts.org
Reaction: HNO₂ + H⁺ ⇌ H₂O⁺–NO → H₂O + NO⁺
The nitrosonium ion is a potent electrophile due to the positive charge on the nitrogen atom. libretexts.org The formation of this ion is a critical step, as it is the primary species that reacts with the secondary amine. wikipedia.org The reaction involves the nucleophilic nitrogen of the secondary amine attacking the electrophilic nitrosonium ion. wikipedia.org
The conditions under which the reaction occurs significantly influence the rate and yield of N-nitrosoamine formation.
Acidic Media : The nitrosation process is highly dependent on pH. Acidic conditions are necessary to facilitate the formation of the nitrosonium ion from nitrous acid. libretexts.orgresearchgate.net The reaction is generally enhanced at an acidic pH. nih.gov However, if the medium is too acidic, the reaction rate can decrease. This is because the secondary amine precursor can become protonated (R₂NH₂⁺), which deactivates the lone pair of electrons on the nitrogen, making it less nucleophilic and thus less reactive towards the nitrosonium ion. nih.gov Therefore, there is an optimal pH range that balances the formation of the nitrosating agent with the availability of the unprotonated amine. nih.gov
Temperature Control : Temperature is another critical factor. Elevated temperatures can increase the rate of nitrosamine (B1359907) formation. libretexts.org In laboratory synthesis, the reaction is often carried out at controlled, cool temperatures (e.g., 0°C) to manage the reaction rate and ensure stability. thieme-connect.de
Reaction Mechanisms: Electrophilic Substitution
Origin of NMBA in Contaminated Products and Environments
The emergence of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) as a contaminant is linked to both industrial processes and natural environmental factors. It has been identified as a potentially carcinogenic component in tobacco and tobacco smoke and has also been found as an impurity in angiotensin II receptor blocker (ARB) drugs used for treating high blood pressure biosynth.comchemicalbook.com.
Pharmaceutical Manufacturing Processes
The presence of NMBA in pharmaceutical products, particularly in a class of drugs known as 'sartans', has been a significant concern, leading to recalls of affected medications canada.cawww.gov.uknih.gov. The formation of NMBA during drug manufacturing is often unintentional and can arise from several pathways involving precursor molecules and reaction conditions.
One of the primary routes for NMBA formation in pharmaceutical synthesis is through the degradation of solvents. Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used in the synthesis of active pharmaceutical ingredients (APIs) researchgate.netresearchgate.netpharmtech.com.
Under certain reaction conditions, these solvents can degrade to form secondary amines. Specifically, DMF can degrade to form dimethylamine (B145610) (DMA), and NMP can hydrolyze to form N-methyl-4-aminobutyric acid (MBA) researchgate.netnih.gov. These resulting secondary amines can then react with nitrosating agents present in the reaction mixture to form nitrosamines researchgate.net. For instance, the nitrosating pathway in sartan-based drugs is thought to be the reaction of the solvent dimethylformamide with nitrous acid, which is used to quench residual azide during the formation of the tetrazole ring eurofins.co.jp.
Interactive Data Table: Solvents and their Degradation Products
| Solvent | Degradation Product (Secondary Amine) | Resulting Nitrosamine |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Dimethylamine (DMA) | N-Nitrosodimethylamine (NDMA) |
| N-Methylpyrrolidone (NMP) | N-methyl-4-aminobutyric acid (MBA) | N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) |
The formation of NMBA is often a result of the reaction between a precursor amine and a nitrosating agent, such as nitrous acid, which can be formed from residual nitrites under acidic conditions researchgate.netpharmaexcipients.com. In the context of sartan drug manufacturing, the synthesis often involves the use of sodium nitrite researchgate.neteurofins.co.jp.
If the precursor, N-methyl-4-aminobutyric acid (MBA), is present (for example, from the degradation of NMP), it can react with these residual nitrites to form NMBA researchgate.netnih.gov. The conditions of the manufacturing process, including temperature, pH, and the concentration of reactants, can significantly influence the rate and extent of this reaction.
Contamination with NMBA and other nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) has been a recurring issue in the sartan class of angiotensin II receptor blockers (ARBs) canada.canih.gov. These drugs, including valsartan, losartan (B1675146), and irbesartan, are widely prescribed for hypertension and heart failure www.gov.uknih.gov.
The initial discovery of NDMA in valsartan in 2018 triggered a broad investigation into the manufacturing processes of these drugs www.gov.uknih.gov. Subsequently, NMBA was identified as an impurity in losartan and irbesartan nih.govnih.gov. Regulatory agencies like the FDA have since established interim acceptable intake limits for these impurities in ARBs and have initiated recalls for products exceeding these limits fda.gov. The contamination has been traced back to specific manufacturing processes and the use of certain reagents and solvents that facilitate the formation of these nitrosamine impurities nih.govresearchgate.net.
Interactive Data Table: Nitrosamine Impurities in Sartan Medications
| Drug | Nitrosamine Impurity |
|---|---|
| Valsartan | N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA) |
| Losartan | N-nitroso-N-methyl-4-aminobutyric acid (NMBA) |
| Irbesartan | N-nitroso-N-methyl-4-aminobutyric acid (NMBA) |
Environmental and Natural Formation
Beyond pharmaceutical manufacturing, NMBA can also be formed in the environment and is found in certain consumer products. The mechanisms of formation in these contexts are similar, involving the reaction of precursor amines with nitrosating agents.
N-Nitroso-N-methyl-4-aminobutyric acid has been identified as a component of various tobacco products, including snuff, chewing tobacco, pipe tobacco, cigars, and cigarettes naarini.comlgcstandards.com. It is considered a tobacco-derived nitrosamino acid chemicalbook.comnih.gov. The formation of NMBA in tobacco is linked to the presence of naturally occurring amines and the use of nitrogen-containing fertilizers during tobacco cultivation, which can lead to the formation of nitrites. During the curing and processing of tobacco, these amines can react with nitrites to form various nitrosamines, including NMBA. The presence of these compounds is highly correlated with the levels of tobacco-specific N-nitrosamines (TSNAs), which are known carcinogens naarini.comlgcstandards.com.
Endogenous Formation in Biological Systems
The formation of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) within biological systems is a complex process influenced by a confluence of chemical and biological factors. This endogenous synthesis primarily involves the nitrosation of the secondary amine precursor, N-methyl-4-aminobutyric acid. This reaction can be catalyzed by both host-specific biochemical processes and the metabolic activities of resident microflora, particularly within the gastrointestinal tract.
The fundamental chemical reaction underlying the endogenous formation of NMBA is the interaction between a nitrosating agent, most commonly derived from dietary nitrites, and the secondary amine, N-methyl-4-aminobutyric acid. This process is significantly influenced by the ambient pH. The nitrosation of secondary amines generally proceeds optimally under acidic conditions, typically at a pH range of 3-4. europa.eu This is because the acidic environment facilitates the formation of the active nitrosating species, dinitrogen trioxide (N₂O₃), from nitrous acid (HNO₂). While a low pH enhances the formation of the nitrosating agent, a very low pH can lead to the protonation of the amine, reducing its reactivity. nih.gov Consequently, the rate of nitrosation often follows a bell-shaped curve with respect to pH. europa.eu
The availability of precursors is a critical determinant of endogenous NMBA formation. N-methyl-4-aminobutyric acid, the direct precursor, can originate from the hydrolysis of compounds like N-methylpyrrolidone (NMP), a solvent that has been used in various industrial applications. nih.gov Dietary intake of nitrate, which can be converted to nitrite by oral and gut bacteria, provides the essential nitrosating agent. nih.gov
Microorganisms residing in the human body, particularly in the oral cavity and the gastrointestinal tract, play a significant role in catalyzing the formation of N-nitroso compounds. nih.govnih.gov Certain bacteria possess the enzymatic machinery, such as nitrate reductases, to convert nitrate to the more reactive nitrite. nih.gov This is particularly relevant in conditions of achlorhydria (low stomach acid), where bacterial proliferation in the stomach is more likely. nih.gov Studies have demonstrated that nitrosation-proficient bacteria can significantly increase the intragastric formation of N-nitrosamines from their precursors. nih.gov For instance, research in rats with omeprazole-induced achlorhydria showed that the introduction of nitrosation-proficient bacteria like Escherichia coli and Pseudomonas aeruginosa led to a substantial increase in the formation of N-nitrosomorpholine from its precursors. nih.gov While this study did not specifically investigate NMBA, it provides a crucial model for understanding bacteria-mediated endogenous nitrosation.
The table below summarizes key research findings related to the factors influencing the endogenous formation of N-nitroso compounds, which are relevant to understanding the formation of NMBA.
| Factor | Observation | Implication for NMBA Formation |
| pH | Optimal nitrosation rate for most alkylamines occurs at pH 3-4. europa.eu | Formation is favored in acidic environments like the stomach, but extreme acidity can be inhibitory. |
| Precursor Availability | N-methyl-4-aminobutyric acid is a known precursor to NMBA. nih.gov | Exposure to substances that metabolize to this precursor can increase formation risk. |
| Nitrosating Agent | Nitrite is the primary nitrosating agent, which can be formed from dietary nitrate. nih.govdfg.de | Dietary nitrate and nitrite levels are a key determinant of endogenous synthesis. |
| Bacterial Catalysis | Nitrosation-proficient bacteria can significantly increase intragastric N-nitrosamine formation. nih.gov | Conditions that alter the gut microbiome, such as achlorhydria, can impact formation rates. |
| Amine Structure | Secondary amines are direct precursors for nitrosamine formation. acs.org | The chemical structure of the precursor amine influences its susceptibility to nitrosation. |
Metabolic Activation and Biotransformation of N Nitroso N Methyl 4 Aminobutyric Acid
Enzymatic Hydroxylation by Cytochrome P450 (CYP) Enzymes
The initial and rate-limiting step in the metabolic activation of many nitrosamines, including NMBA, is enzymatic hydroxylation at the α-carbon position. acs.orgnih.gov This reaction is catalyzed by the versatile family of cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.netnih.gov These enzymes are found in most tissues and play a critical role in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.govnih.gov
CYP-mediated hydroxylation involves the insertion of a single oxygen atom from molecular oxygen into a C-H bond, a chemically challenging transformation that these enzymes perform with high regio- and stereoselectivity. researchgate.netnih.gov The CYP catalytic cycle is a complex process involving the transfer of electrons, typically from a flavoprotein reductase, to the heme iron within the enzyme's active site. nih.gov
Role of Specific CYP Isoforms in NMBA Metabolism
The metabolism of nitrosamines is often dependent on specific CYP isoforms, with the particular isoform involved being influenced by the size and structure of the nitrosamine's alkyl groups. oup.com For small-chain nitrosamines, CYP2E1 is a major player in their metabolic activation. oup.comnih.gov Studies on various nitrosodialkylamines have shown that as the alkyl chain length increases, the specificity for CYP2E1 can decrease, and other isoforms such as CYP2A6, members of the CYP2C family, and CYP3A4 become more involved in the metabolic process. oup.com
While the specific CYP isoforms responsible for NMBA metabolism are not as extensively characterized as those for simpler nitrosamines like N-nitrosodimethylamine (NDMA), the structural features of NMBA suggest the involvement of multiple CYP enzymes. The presence of both a methyl group and a carboxybutyl group provides potential sites for interaction with different CYP active sites. The metabolism of various drugs and xenobiotics is predominantly handled by the CYP1, CYP2, and CYP3 families, which are responsible for about 80% of clinical drug metabolism. nih.govmdpi.com
Table 1: Major Human CYP Isoforms and Their Role in Xenobiotic Metabolism
| CYP Isoform | General Substrates/Functions | Potential Relevance to NMBA Metabolism |
| CYP1A2 | Metabolism of aromatic amines, polycyclic aromatic hydrocarbons. researchgate.net | May play a role due to the amine functional group in the NMBA precursor. |
| CYP2A6 | Metabolism of nicotine (B1678760) and some nitrosamines like NDEA. nih.govoup.com | High correlation with NDEA deethylation suggests potential involvement. oup.com |
| CYP2C9 | Metabolizes a wide range of drugs, including those with acidic functional groups. mdpi.com | The carboxylic acid moiety of NMBA could make it a substrate for this isoform. |
| CYP2C19 | Metabolizes a variety of drugs; genetic polymorphisms can significantly affect activity. nih.govmdpi.com | Potential involvement due to broad substrate specificity. |
| CYP2D6 | Metabolizes approximately 25% of clinical drugs; highly polymorphic. nih.gov | Broad substrate range suggests a possible role. |
| CYP2E1 | Key enzyme in the metabolism of small-molecule nitrosamines like NDMA. oup.comnih.gov | Likely involved in the demethylation of NMBA. oup.com |
| CYP3A4 | Metabolizes the largest variety of xenobiotics of all CYPs. nih.govmdpi.com | Broad substrate specificity makes it a likely candidate for NMBA metabolism. |
This table is generated based on general knowledge of CYP functions and their known roles in nitrosamine (B1359907) metabolism. Specific studies on NMBA metabolism by each isoform are needed for confirmation.
Formation of Reactive Intermediates
The enzymatic hydroxylation of NMBA by CYP enzymes leads to the formation of unstable and highly reactive intermediates that are central to its carcinogenic activity. oup.comcaymanchem.comnih.gov
One of the identified reactive metabolites of NMBA is methyl-2-oxopropylnitrosamine (MOPN). caymanchem.com This metabolite is formed through the oxidation of NMBA. caymanchem.com The formation of MOPN highlights a metabolic pathway that involves modification of the butyric acid side chain of NMBA.
A critical pathway in the activation of nitrosamines involves the formation of diazonium ions. sci-hub.se Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. sci-hub.senih.gov This decomposition leads to the generation of a diazonium ion, which is an exceptionally good leaving group and can readily lose molecular nitrogen (N2) to form a highly electrophilic carbocation. sci-hub.semasterorganicchemistry.com These carbocations are potent alkylating agents that can react with nucleophilic sites on cellular macromolecules, including DNA. sci-hub.se In the case of NMBA, α-hydroxylation at the methyl group would lead to the formation of a methyldiazonium ion. nih.gov
Alpha-Hydroxylation Pathway
The α-hydroxylation pathway is a crucial metabolic activation route for carcinogenic nitrosamines. nih.govnih.gov This pathway involves the enzymatic hydroxylation of a carbon atom adjacent (in the alpha position) to the N-nitroso group. acs.orgnih.gov For NMBA, there are two potential sites for α-hydroxylation: the methyl group and the methylene (B1212753) group of the butyric acid chain.
Research has shown that for N-nitrosodimethylamine (DMN), approximately 34% is metabolized via the α-hydroxylation pathway in vitro. nih.govnih.gov The extent of α-hydroxylation can vary depending on the specific nitrosamine and the enzymatic system involved. nih.gov The α-hydroxylation of NMBA is the initial step that triggers the cascade of reactions leading to the formation of the ultimate carcinogenic species. sci-hub.se This process is considered the rate-limiting step in the metabolic activation of nitrosamines. acs.org
Subsequent Deactivation Pathways
While metabolic activation is a critical event, cells also possess deactivation or detoxification pathways that can mitigate the harmful effects of reactive metabolites. These pathways aim to convert the reactive intermediates into more stable and water-soluble compounds that can be more easily excreted from the body. nih.gov
For nitrosamines, deactivation can occur through various mechanisms. One potential pathway is the further oxidation of aldehyde intermediates, formed during the decomposition of α-hydroxynitrosamines, to carboxylic acids. nih.gov For instance, formaldehyde, a product of NDMA demethylation, can be oxidized to formic acid. nih.gov
Molecular Mechanisms of N Nitroso N Methyl 4 Aminobutyric Acid Toxicity and Carcinogenesis
DNA Adduct Formation
The cornerstone of NMBA's carcinogenicity lies in its ability to form covalent bonds with DNA, creating structures known as DNA adducts. This process is initiated by the metabolic activation of NMBA, which is thought to primarily occur via α-hydroxylation catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov This enzymatic reaction generates an unstable α-hydroxy derivative that spontaneously decomposes to yield a highly reactive methyldiazonium ion. nih.govnih.gov This ion is a potent alkylating agent that readily attacks nucleophilic sites on the DNA molecule.
The methyldiazonium ion generated from NMBA can methylate various positions on the purine (B94841) and pyrimidine (B1678525) bases of DNA. The primary targets for this alkylation are the nitrogen and oxygen atoms within the DNA bases. nih.govnih.gov This chemical modification alters the structure of the DNA, leading to the formation of DNA adducts. Among the most significant of these are methylated purines, such as N7-methylguanine (N7-MeG) and O⁶-methylguanine (O⁶-MeG). nih.govnih.gov While N7-MeG is the most abundant adduct, the formation of O⁶-MeG is considered to be a particularly critical event in the initiation of carcinogenesis due to its miscoding potential during DNA replication. nih.govnih.gov
While the primary reactive species from NMBA is the methyldiazonium ion leading to methylated DNA adducts, the complete profile of adducts can be complex. Research on similar N-nitrosamines suggests that other reactive species, such as formaldehyde, can also be generated during metabolic activation. researchgate.netnih.gov Formaldehyde is capable of forming its own spectrum of DNA adducts, including hydroxymethylene adducts and DNA-protein cross-links. However, specific studies comprehensively profiling all DNA adducts formed as a direct result of NMBA metabolism are still an area of active investigation. The primary and most well-documented adducts remain the methylated bases.
Table 1: Major DNA Adducts Formed by Metabolites of Simple N-Nitrosamines like NMBA
| Adduct Type | Specific Adduct | Significance in Carcinogenesis |
| Methylated Guanine (B1146940) | O⁶-methylguanine (O⁶-MeG) | Highly miscoding, leading to G:C to A:T transition mutations. nih.gov |
| Methylated Guanine | N7-methylguanine (N7-MeG) | Most abundant adduct, can lead to depurination and abasic sites. |
| Methylated Adenine | N3-methyladenine (N3-MeA) | Can block DNA replication and is cytotoxic if not repaired. |
The formation of DNA adducts by NMBA metabolites has profound consequences for the integrity of the genome. These adducts can physically obstruct the DNA replication machinery, specifically DNA polymerases, leading to a halt in DNA synthesis. nih.govnih.gov The presence of a bulky adduct can cause the replication fork to stall, which if not resolved, can lead to more severe DNA damage.
Furthermore, certain adducts, most notably O⁶-MeG, are promutagenic. During DNA replication, DNA polymerase often incorrectly pairs thymine (B56734) instead of cytosine opposite an O⁶-MeG adduct. nih.gov This mispairing, if not corrected by cellular DNA repair mechanisms, will result in a permanent G:C to A:T transition mutation in the subsequent round of replication. This type of point mutation is a hallmark of exposure to alkylating agents and can lead to the activation of oncogenes or the inactivation of tumor suppressor genes, driving the process of carcinogenesis. nih.gov
The cell possesses a variety of DNA repair pathways to counteract the damaging effects of alkylating agents. researchgate.netyoutube.com Base excision repair (BER) is a primary mechanism for removing smaller adducts like N7-MeG and N3-MeA. researchgate.net The O⁶-methylguanine-DNA methyltransferase (MGMT) protein specifically and directly removes the methyl group from O⁶-MeG, restoring the guanine base to its original state. nih.gov However, if these repair systems are overwhelmed or deficient, the persistence of DNA adducts increases the likelihood of mutations and the initiation of cancer.
Genotoxicity
The genotoxicity of a substance refers to its ability to damage the genetic material within a cell. chemicalbook.com N-Nitroso-N-methyl-4-aminobutyric acid is recognized as a genotoxic agent, a property that is intrinsically linked to its capacity to form DNA adducts and induce further DNA damage. mdpi.comnih.gov
The formation of DNA adducts is the initial step in a cascade of events that constitute the genotoxic effects of NMBA. The presence of these adducts can trigger various forms of DNA damage, compromising the structural integrity of the DNA molecule.
The cellular processing of DNA adducts can lead to the formation of single-strand breaks (SSBs) and the more severe double-strand breaks (DSBs). nih.gov SSBs can arise during the repair of base adducts, for instance, as an intermediate in the BER pathway. If the repair process is inefficient or stalled, these breaks can persist.
Table 2: Genotoxic Effects of N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA)
| Genotoxic Endpoint | Observation | Methodology | Reference |
| DNA Damage | Induction of DNA damage in primary human and macaque hepatocytes | Comet Assay | medchemexpress.com |
| DNA Strand Breaks | Implicated in the mechanism of action of similar N-nitroso compounds | FADU Assay | nih.gov |
Induction of DNA Damage
Micronucleus Formation
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is recognized for its genotoxic activity, which includes the induction of micronuclei. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a hallmark of chromosomal damage or disruption of the mitotic apparatus.
In vitro studies using metabolically competent human HepaRG cells, which can simulate human liver metabolism, have been employed to assess the genotoxicity of various nitrosamines, including NMBA. researchgate.net When evaluated in a flow-cytometry-based micronucleus (MN) assay, NMBA was one of eight nitrosamines investigated for its ability to cause aneugenicity (loss or gain of whole chromosomes) or clastogenicity (structural chromosome damage). researchgate.net These investigations, particularly in three-dimensional (3D) spheroid cultures of HepaRG cells that exhibit higher cytochrome P450 (CYP) activity compared to conventional 2D cultures, are crucial for understanding the potential for chromosomal damage following metabolic activation. researchgate.net The genotoxicity of other nitrosamines, such as N-nitroso propranolol (B1214883) (NNP), has also been demonstrated through the induction of micronuclei in human lymphoblastoid TK6 cells when activated by hamster liver S9 fractions, further highlighting this pathway of toxicity for the nitrosamine (B1359907) class. nih.gov
Mutagenicity in Bacterial and Mammalian Cell Systems
NMBA is classified as a potent mutagenic carcinogen. sci-hub.se Its ability to induce mutations has been evaluated in various biological systems, a standard practice for assessing the carcinogenic potential of chemical compounds. For a nitrosamine to exhibit mutagenic activity, it typically requires metabolic activation by cytochrome P450 enzymes into a reactive form. sci-hub.se
The mutagenicity of nitrosamines is well-documented in bacterial reverse mutation assays, commonly known as the Ames test. nih.govsci-hub.se This test uses specific strains of Salmonella typhimurium to detect mutations. For many nitrosamines, the addition of a mammalian metabolic activation system, such as rat or hamster liver S9 fractions, is necessary to convert the compound into a mutagen. nih.gov Hamster liver S9 has often been found to be more effective than rat liver S9 for activating nitrosamines into mutagens in these bacterial systems. nih.gov
Beyond bacterial systems, the mutagenic potential of nitrosamines is confirmed in mammalian cells. Studies have shown that compounds like NNP can induce gene mutations in human lymphoblastoid TK6 cells. researchgate.netnih.gov Furthermore, using a panel of TK6 cell lines that individually express different human cytochrome P450 enzymes, it has been possible to identify the specific enzymes most active in bioactivating nitrosamines into genotoxic agents. nih.gov This detailed analysis in both bacterial and human cell systems confirms that compounds like NMBA possess significant mutagenic properties, which are closely linked to their carcinogenic potential. researchgate.netsci-hub.se
Table 1: Genotoxicity of N-Nitrosamines in Various Assay Systems
| Compound | Assay System | Metabolic Activation | Observed Effect |
| NMBA | 3D HepaRG Spheroids | Endogenous (CYP enzymes) | DNA Damage (CometChip Assay) researchgate.net |
| NMBA | 3D HepaRG Spheroids | Endogenous (CYP enzymes) | Micronucleus Formation researchgate.net |
| N-Nitroso Propranolol (NNP) | Salmonella typhimurium (TA100, TA1535, TA98) | Hamster Liver S9 | Concentration-dependent mutations nih.gov |
| N-Nitroso Propranolol (NNP) | Human Lymphoblastoid TK6 Cells | Hamster Liver S9 | Micronuclei and gene mutations nih.gov |
Carcinogenesis Pathways
The carcinogenic activity of N-nitroso compounds (NOCs) like NMBA is a multi-step process initiated by metabolic activation. sci-hub.seresearchgate.net These compounds are generally stable at physiological pH and require enzymatic conversion, primarily by cytochrome P450 (CYP) monooxygenases, to become carcinogenic. sci-hub.senih.gov This bioactivation is a critical prerequisite for their ability to damage cellular macromolecules and initiate cancer. openrepository.com
The process of carcinogenesis by nitrosamines is complex, involving not only the formation of DNA-damaging agents but also the generation of reactive oxygen species (ROS) and other radicals. nih.gov These reactive species contribute to cellular damage and can modulate gene expression patterns related to critical cellular processes like apoptosis, cell cycle control, and DNA repair, further promoting carcinogenesis. nih.gov NMBA is recognized as a potent animal carcinogen and a potential human carcinogen, underscoring the significance of these pathways. chemicalbook.comebi.ac.ukmdpi.com
Tumorigenesis through DNA Alkylation and Mutation
The primary mechanism by which NMBA initiates tumorigenesis is through the alkylation of DNA. nih.gov Following metabolic activation, nitrosamines like N-nitrosodimethylamine (NDMA) and by extension NMBA, generate highly reactive electrophilic intermediates, such as the methyldiazonium ion. nih.govmdpi.comnih.gov This reactive species can then attack nucleophilic sites on DNA bases, forming covalent adducts. nih.govmdpi.com
The formation of specific DNA adducts is critical to the mutagenic and carcinogenic process. Key adducts formed by methylating agents include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O⁶-methylguanine (O⁶-MeG). nih.gov While N7-MeG is the most abundant lesion, O⁶-MeG is considered one of the most significant pro-mutagenic adducts. nih.govmdpi.com The persistence of O⁶-MeG in the DNA of specific tissues is strongly correlated with tumor development. mdpi.com This adduct can cause mispairing during DNA replication, leading to G to A transition mutations, a type of mutation frequently observed in key genes like the ras oncogene in animals treated with methylating carcinogens. mdpi.com The relationship between the formation of these DNA adducts, the efficiency of DNA repair mechanisms, and the resulting mutations is central to understanding the carcinogenic potency of NMBA. nih.gov
Cellular and Molecular Responses to NMBA Exposure
Exposure of cells to NMBA triggers a complex array of cellular and molecular responses aimed at mitigating the damage caused by DNA alkylation. nih.gov The presence of DNA adducts activates cellular DNA repair pathways. nih.gov One of the most crucial repair mechanisms for O⁶-MeG adducts involves the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from guanine, restoring the DNA's integrity. The efficiency and capacity of this repair system can significantly influence tissue susceptibility to carcinogenesis. openrepository.com
In addition to direct repair, cells may activate broader stress response pathways. Studies on various N-nitroso compounds have shown that their exposure can lead to the formation of reactive oxygen species (ROS) and other radicals. nih.gov This oxidative stress can, in turn, trigger signaling cascades that affect fundamental cellular processes, including:
DNA Repair: Upregulation of various repair systems to handle the increased load of DNA damage. nih.gov
Cell Cycle Blockage: Arresting the cell cycle to provide time for DNA repair before replication, preventing the fixation of mutations. nih.gov
Apoptosis: Initiating programmed cell death to eliminate heavily damaged cells that cannot be repaired, a crucial mechanism to prevent the propagation of mutated cells. nih.gov
These responses highlight a cellular battle between damage induction by NMBA and the cell's protective mechanisms. The ultimate outcome—cell survival, mutation, or death—determines whether exposure leads to the initiation of cancer. nih.gov
Organ-Specific Carcinogenesis
A notable feature of N-nitroso compounds is their ability to induce tumors in specific organs, a phenomenon known as organotropism. openrepository.comnih.gov The specific site of tumor development is influenced by several factors, including the route of administration, the chemical structure of the nitrosamine, and, most importantly, the metabolic capabilities of different tissues. The organ-specific carcinogenicity of NMBA has been clearly demonstrated in animal models. ebi.ac.uknih.gov
NMBA is a known metabolite of several N-nitrosomethyl-N-alkylamines and has been identified as a potent carcinogen that primarily targets the urinary bladder in rats. mdpi.com This specificity is linked to the metabolic activation of the compound within the target organ, leading to localized DNA damage and subsequent tumor formation. openrepository.com
Bladder Transitional Cell Carcinomas in Rats
NMBA is a well-established inducer of urinary bladder cancer in rats. chemicalbook.comebi.ac.ukcaymanchem.com When administered to rats, NMBA causes a high incidence of transitional cell carcinomas, the most common type of bladder cancer. mdpi.com These tumors arise from the transitional epithelium (urothelium) that lines the bladder.
Studies using carcinogens like N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) and N-methyl-N-nitrosourea (MNU) in rats provide models for understanding the development of these bladder tumors. nih.govnih.gov The process often begins with urothelial dysplasia and progresses to form large papillomas and invasive carcinomas. nih.gov In the case of NMBA, its role as a bladder carcinogen is so well-defined that it serves as a reference point in toxicological studies. mdpi.com The development of these tumors is a direct consequence of the metabolic activation of NMBA, leading to the formation of DNA adducts within the urothelial cells, initiating the molecular events that drive the transformation of normal cells into cancerous ones. ebi.ac.ukmdpi.com
Table 2: Summary of Carcinogenic Mechanisms of NMBA
| Mechanism | Description | Key Molecules/Events | Reference |
| Metabolic Activation | Enzymatic conversion of NMBA to a reactive electrophile. | Cytochrome P450 (CYP) enzymes. | nih.gov, sci-hub.se |
| DNA Alkylation | Covalent bonding of a methyl group to DNA bases. | Methyldiazonium ion, O⁶-methylguanine (O⁶-MeG). | nih.gov, mdpi.com, nih.gov |
| Mutation Induction | Errors in DNA replication due to adducts like O⁶-MeG. | G to A transition mutations in genes like ras. | mdpi.com |
| Organ-Specific Targeting | Preferential tumor induction in a specific organ. | High incidence of transitional cell carcinomas in the rat bladder. | caymanchem.com, ebi.ac.uk, mdpi.com |
Systemic Tumors in Nasal Cavity, Lung, and Liver
The carcinogenic properties of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) and other related N-nitroso compounds are not confined to a single organ but can lead to the development of tumors in various tissues. This section explores the research findings concerning tumors in the nasal cavity, lung, and liver, drawing upon studies of NMBA and structurally similar nitrosamines to understand the underlying molecular mechanisms of their toxicity and carcinogenic action.
Nasal Cavity Tumors
While extensive research specifically detailing NMBA-induced nasal tumors is not widely available, studies on other N-nitroso compounds offer significant insights into the potential for such effects. The nasal cavity is a recognized target for a variety of nitrosamines, with tumor induction demonstrated in rodent models. For example, N-nitrosobis(2-hydroxypropyl)amine (BHP) has been shown to induce a spectrum of proliferative lesions in the nasal cavities of rats. nih.gov These lesions include squamous cell papilloma, adenoma, and focal hyperplasia, highlighting the susceptibility of nasal tissues to the carcinogenic effects of nitrosamines. nih.gov
In a study involving Wistar rats that were administered BHP in their drinking water, the development of various preneoplastic and neoplastic lesions within the nasal cavity was observed. nih.gov The types of lesions and their frequency of occurrence serve as a valuable model for understanding how nitrosamines can impact this anatomical site.
Table 1: Nasal Proliferative Lesions Induced by N-nitrosobis(2-hydroxypropyl)amine (BHP) in Rats
| Lesion Type | Incidence in BHP-treated rats (n=25) |
|---|---|
| Squamous cell papilloma | Data not specified in abstract |
| Adenoma | Data not specified in abstract |
| Focal hyperplasia | Data not specified in abstract |
| Olfactory neuroblastoma (ONB) | 1/25 |
Data derived from a study on male Wistar rats administered 2000 ppm BHP in their drinking water. nih.gov
The carcinogenic mechanism of nitrosamines in the nasal cavity involves the metabolic activation of these compounds by cytochrome P450 enzymes, which are present in the nasal epithelium. nih.gov This activation process generates reactive electrophiles capable of forming DNA adducts, thereby initiating the carcinogenic cascade. nih.gov The resulting tumors can be of various histological types, encompassing both epithelial and neuroepithelial neoplasms, such as olfactory neuroblastoma. nih.gov
Lung Tumors
The lungs represent a primary target for numerous systemic carcinogens, including N-nitroso compounds. Although specific data on lung tumors induced by NMBA are limited within the available literature, extensive research on the structurally analogous tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), provides crucial information. NNK is recognized as a potent lung carcinogen in rodents, consistently leading to the development of pulmonary adenocarcinomas. nih.gov
Investigations into NNK-induced lung tumorigenesis in rats have demonstrated that even a single dose can be adequate to induce preneoplastic lesions, such as alveolar hyperplasia and atypical dysplasia. nih.gov The progression from these early lesions to malignant carcinomas involves the activation of oncogenes and the disruption of tumor suppressor genes. nih.gov
Table 2: Progression of NNK-Induced Pulmonary Lesions in Rats
| Time After NNK Treatment | Predominant Lesion Type |
|---|---|
| Up to 34 weeks | Hyperplasia |
| 34-42 weeks | Adenoma |
| After 34 weeks | Carcinoma |
Based on findings from animal experiments with NNK. nih.gov
The molecular pathways responsible for lung carcinogenesis by nitrosamines like NNK are centered on metabolic activation, which results in the formation of DNA adducts that can cause genetic mutations. nih.govnih.gov The delicate balance between the metabolic activation and detoxification pathways within the lung tissue is a critical factor in determining an individual's risk of developing cancer. nih.gov
Liver Tumors
As the central organ for the metabolism of foreign substances, including N-nitroso compounds, the liver is a frequent target for their carcinogenic effects. researchgate.net Studies focusing on N-methyl-N-nitrosourea (NMU), a related compound, have confirmed its capacity to induce liver tumors in rats. nih.govtaylorandfrancis.com The administration of NMU has been shown to initiate the process of hepatocarcinogenesis, with subsequent promotion leading to the formation of hepatocellular adenomas and carcinomas. nih.gov
Research conducted on Wistar rats has investigated the role of ras gene mutations in liver tumors induced by NMU and diethylnitrosamine; however, in that specific study, no mutations were found in the examined codons. nih.gov This finding suggests that other genetic and epigenetic modifications are also critically involved in the development of liver cancer induced by nitrosamines.
Table 3: Incidence of Liver Tumors in F344/NCr Rats Initiated with NMU
| Treatment Group | Incidence of Hepatocellular Adenomas and Carcinomas (at 80 weeks) |
|---|---|
| NMU alone | 1 liver cell adenoma in males, 0 in females |
| NMU followed by Phenobarbital (promoter) | 50% in males, 40% in females |
Data from a study on F344/NCr rats administered multiple low doses of NMU. nih.gov
The mechanism of liver tumorigenesis by N-nitroso compounds is intricately linked to their metabolism within hepatocytes. nih.gov The formation of DNA adducts in these cells can trigger mutations in essential genes that regulate cell proliferation and differentiation, ultimately culminating in neoplastic transformation. nih.gov The persistence of these DNA adducts, especially O6-methylguanine, is regarded as a pivotal factor in the initiation of liver cancer. nih.gov
Toxicological Assessment and Risk Evaluation of N Nitroso N Methyl 4 Aminobutyric Acid
In Vivo Carcinogenicity Studies
In vivo studies using animal models have been fundamental in characterizing the carcinogenic potential of NMBA. These studies provide critical data on tumor incidence, target organs, and the influence of dose and exposure route on carcinogenicity.
NMBA has demonstrated potent carcinogenicity across multiple rodent species, inducing tumors in various organs. nih.gov Systemic tumors have been observed regardless of the administration route tested. nih.gov The specific target organs can differ between species, highlighting the complexity of its carcinogenic action. In rats, rare tumors have been noted in the nasal cavity, tongue, oropharynx, lung, esophagus, forestomach, liver, kidney, and urinary bladder. nih.gov In hamsters, rare tumors were observed in the nasal cavity, lung, forestomach, liver, and urinary bladder, while in mice, they occurred in the nasal cavity, tongue, esophagus, and forestomach. nih.gov
The carcinogenic effects of NMBA have been shown to be dose-dependent. Studies in rats have provided specific insights into the relationship between the administered dose and tumor development.
One study found that administration of NMBA in the drinking water at a concentration of 300 mg/L per day resulted in the induction of transitional cell carcinomas in the bladder of F344 rats. caymanchem.commdpi.com Another study focusing on esophageal cancer in Sprague-Dawley (SD) rats demonstrated a 100% tumor incidence at 20 weeks under two different dosing regimens: 0.5 mg/kg of NMBA administered three times a week for five weeks, or once a week for fifteen weeks. nih.gov
| Rodent Model | Dose and Administration | Target Organ | Tumor Type | Incidence | Reference |
| F344 Rats | 300 mg/L in drinking water (daily) | Bladder | Transitional Cell Carcinoma | Not specified | caymanchem.com, mdpi.com |
| Sprague-Dawley Rats | 0.5 mg/kg (3x/week for 5 weeks) | Esophagus | Not specified | 100% | nih.gov |
| Sprague-Dawley Rats | 0.5 mg/kg (1x/week for 15 weeks) | Esophagus | Not specified | 100% | nih.gov |
The primary route of exposure used in many carcinogenicity studies of NMBA is through drinking water. caymanchem.commdpi.com This method of administration is relevant for assessing the risk of environmental exposure and has been shown to effectively induce bladder and kidney tumors in rats. nih.govmdpi.com Oral gavage and injection have also been used as routes of administration in studies that identified the esophagus as a target organ for NMBA-induced carcinogenesis in rats. nih.gov The ability of NMBA to cause tumors via different routes of administration underscores its systemic carcinogenic potential. nih.gov
The zebrafish (Danio rerio) embryo model is utilized to assess the developmental toxicity of chemical compounds, including NMBA. These models allow for the evaluation of adverse effects during embryonic development in a 96-hour post-fertilization exposure period. While detailed studies on the specific developmental effects of NMBA in zebrafish are emerging, the model has been used to investigate the toxicity of other nitrosamines. For instance, studies on N-nitrosodiethylamine (NDEA) in zebrafish have shown effects such as reduced hatching rates, decreased heart rates, and physical deformities. The zebrafish model is considered a sensitive tool for predicting the toxic responses to such compounds. researchgate.net Data from studies on other aquatic species, such as the fathead minnow (Pimephales promelas), have established a 96-hour lethal concentration (LC50) for NMBA of 193 mg/L. isotope.com
Rodent Models (Rats, Hamsters, Mice)
In Vitro Mechanistic Studies
In vitro studies using human cell lines are crucial for investigating the specific molecular mechanisms underlying the toxicity and carcinogenicity of NMBA without the use of live animals. These models, particularly those that are metabolically competent, offer insights into human-relevant DNA damage and metabolic activation pathways.
The human HepaRG cell line is a valuable in vitro model for studying the genotoxicity of compounds like NMBA because these cells are metabolically competent, expressing critical cytochrome P450 enzymes involved in the bioactivation of nitrosamines. nus.edu.sgresearchgate.net
Studies have directly evaluated the DNA-damaging potential of NMBA in HepaRG cells. One investigation of eight different nitrosamines found that all, including NMBA, induced a significant increase in the DNA damage biomarker γ-H2AX. iwaponline.com Further research has highlighted the importance of the cell culture format. In one study, NMBA tested positive for inducing micronuclei—a marker of chromosomal damage—only in the three-dimensional (3D) spheroid HepaRG model, and not in the conventional two-dimensional (2D) culture. researchgate.netresearchgate.net This suggests that 3D HepaRG spheroids may provide a more sensitive system for evaluating the genotoxicity of certain nitrosamines, better reflecting the complex cell interactions of in vivo tissues. researchgate.netresearchgate.net
| In Vitro Model | Assay | Endpoint | Result for NMBA | Reference |
| HepaRG Cells | γ-H2AX | DNA Damage | Positive | iwaponline.com |
| 2D HepaRG Cells | Micronucleus Assay | Genotoxicity (Chromosomal Damage) | Negative | researchgate.net, researchgate.net |
| 3D HepaRG Spheroids | Micronucleus Assay | Genotoxicity (Chromosomal Damage) | Positive | researchgate.net, researchgate.net |
Human HepaRG Cell Models (2D and 3D Spheroids)
Metabolic Competence and CYP Activity
The metabolic activation of N-nitroso-N-methyl-4-aminobutyric acid (NMBA) is a critical step in its potential carcinogenicity. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govoup.com These enzymes catalyze the hydroxylation of the α-carbon atom of nitrosamines, a major activation pathway. oup.com
Studies have shown that various CYP isozymes are involved in the metabolism of N-nitrosamines, with the specific isozyme depending on the structure of the nitrosamine (B1359907). For instance, N-nitrosodimethylamine (NDMA) is primarily activated by CYP2E1. nih.govoup.com As the alkyl chain length of N-alkylnitrosamines increases, the contribution of CYP2A6 becomes more significant. nih.gov Specifically for NMBA, research indicates that CYP2A6 plays a major role in its metabolic activation. nih.gov
The metabolic process can be influenced by various factors, including the presence of other substances. For example, ethanol (B145695) has been shown to enhance the metabolic activation of NMBA in the rat esophagus, an effect attributed to the induction of CYP2A enzymes. researchgate.net Interestingly, this enhancement appears to be independent of CYP2E1. researchgate.net
The involvement of specific CYP enzymes in the activation of NMBA highlights the importance of understanding their expression and activity in different tissues and species for accurate risk assessment. nih.govresearchgate.net The differential availability and substrate specificity of CYP enzymes across species suggest that a single-species approach for modeling and risk assessment may not be sufficient. researchgate.net
Table 1: Key Cytochrome P450 Enzymes in Nitrosamine Metabolism
| Nitrosamine | Key CYP Enzyme(s) |
| N-nitrosodimethylamine (NDMA) | CYP2E1 nih.govoup.com |
| N-nitrosodiethylamine (NDEA) | CYP2A6 oup.com |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | CYP2A6 nih.gov |
| N-nitrosodibutylamine (NDBA) | CYP1A1 nih.gov |
Assessment of Genotoxicity (CometChip Assay, Micronucleus Assay)
The genotoxic potential of NMBA, its ability to damage DNA, is a significant concern. Various in vitro assays are employed to evaluate this, with the Comet assay and the Micronucleus assay being two of the most common and well-established methods. nih.govbohrium.com
The Comet assay , or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells. nih.govvliz.be The alkaline version of the assay is widely used as it can detect both single and double-strand breaks, as well as alkali-labile sites that can arise from DNA adduct formation. vliz.be A high-throughput version, the CometChip assay, allows for the simultaneous testing of multiple substances and concentrations, increasing efficiency. nih.gov This method is valuable for assessing the DNA-damaging properties of chemicals like NMBA. nih.gov
The Micronucleus assay is another crucial test for genotoxicity, specifically for detecting chromosomal damage. bohrium.comvliz.be Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes fail to be incorporated into the daughter nuclei during cell division. vliz.be An increased frequency of micronucleated cells is an indicator of cytogenetic damage. bohrium.com This assay is considered a gold standard in mutagenesis testing and is widely used for both in vitro and in vivo studies. bohrium.commdpi.com
Both the Comet and Micronucleus assays are recommended by regulatory agencies for evaluating the potential cancer risk of chemical compounds. bohrium.com For accurate assessment, it is crucial to consider factors such as metabolic activation, as some compounds, including nitrosamines, require enzymatic conversion to become genotoxic. nih.gov Therefore, these assays are often conducted with the addition of a metabolic activation system, such as liver S9 fractions, to mimic in vivo conditions. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Nitrosamines
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. nih.govmdpi.com For nitrosamines, QSAR is a valuable approach for predicting their carcinogenic potential, especially when experimental data is limited. nih.govnih.gov This is particularly relevant for the growing number of structurally complex nitrosamines being identified. nih.gov
The underlying principle of QSAR is that the structure of a molecule determines its properties and biological activity. mdpi.com By analyzing a dataset of nitrosamines with known carcinogenic potencies, QSAR models can identify key molecular descriptors—such as electronic properties, steric effects, and the number of α-hydrogens—that correlate with carcinogenicity. researchgate.netnih.gov
Different QSAR approaches are used for nitrosamines. The "category approach" and "read-across" are common methods. nih.gov The category approach groups chemicals with similar structural features and toxicological properties, allowing for the prediction of the activity of an untested compound based on the known activity of others in the same category. nih.gov Read-across uses data from a well-studied source chemical to predict the properties of a structurally similar target chemical. nih.gov Studies have shown that QSAR models based on these approaches can predict the carcinogenicity of N-nitroso compounds with good accuracy. nih.gov
More advanced QSAR models incorporate quantum mechanical descriptors and 3D-QSAR partial least squares (PLS) regression to predict the carcinogenic potency (logTD50) of nitrosamines. nih.gov These models aim to provide a more quantitative and nuanced understanding of the structure-activity relationships within this class of compounds. nih.goveuropa.eu The development of robust QSAR models is crucial for prioritizing nitrosamines for further testing and for setting acceptable intake limits. nih.goveuropa.eu
Regulatory Context and Risk Assessment Methodologies
IARC Classification of Carcinogenicity for NMBA
The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), is responsible for evaluating the carcinogenic risk of various agents to humans. who.intnih.gov IARC classifies agents into one of four groups based on the strength of the evidence for carcinogenicity: Group 1 (carcinogenic to humans), Group 2A (probably carcinogenic to humans), Group 2B (possibly carcinogenic to humans), and Group 3 (not classifiable as to its carcinogenicity to humans). europa.eunih.gov
While a specific IARC classification for N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is not explicitly listed in the readily available search results, N-nitrosamines as a class are generally considered to be potent carcinogens. nih.goveuropa.eu Many N-nitroso compounds that have been tested are found to be carcinogenic in animal studies. nih.gov For instance, IARC has classified N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) as "probably carcinogenic to humans" (Group 2A). europa.eueuropa.eu Given that NMBA is a member of the N-nitrosamine class and has been shown to induce tumors in rats, it is treated as a probable human carcinogen by regulatory agencies. mdpi.com
Acceptable Intake (AI) Limits and Threshold of Toxicological Concern (TTC)
To manage the risk associated with nitrosamine impurities, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established Acceptable Intake (AI) limits. europa.eufda.govfda.gov The AI represents a level of exposure to an impurity that is considered to pose a negligible risk of carcinogenicity over a lifetime. fda.gov
For nitrosamines with sufficient carcinogenicity data, a compound-specific AI can be calculated based on rodent carcinogenicity data, such as the TD50 (the dose that gives a 50% tumor incidence). fda.gov However, for many nitrosamines, including newer and less-studied ones, such data is not available. In these cases, the concept of the Threshold of Toxicological Concern (TTC) is applied. europa.eufda.gov
The TTC is a pragmatic risk assessment tool that establishes a generic exposure threshold for chemicals with limited or no toxicological data, below which there is a very low probability of an appreciable risk to human health. fda.gov For nitrosamines, a class-specific TTC has been established based on the carcinogenic potency of the most potent, well-studied nitrosamines. europa.eufda.gov The FDA, for instance, has set a TTC of 26.5 ng/day for nitrosamine impurities, which is based on the AI for N-nitrosodiethylamine (NDEA). fda.gov The EMA has also adopted a TTC approach, with a limit of 18 ng/day for nitrosamines where substance-specific data are lacking. europa.eu
The AI for NMBA, as with other nitrosamines, is often determined through a process of read-across from structurally similar nitrosamines with known carcinogenic potency. researchgate.net The FDA has recommended an AI limit for NMBA based on this approach. fda.gov
Table 2: Examples of Regulatory Limits for Nitrosamines
| Regulatory Body | Approach | Limit |
| FDA | Acceptable Intake (AI) for NDMA | 96 ng/day zamann-pharma.com |
| FDA | Threshold of Toxicological Concern (TTC) for Nitrosamines | 26.5 ng/day fda.gov |
| EMA | Threshold of Toxicological Concern (TTC) for Nitrosamines | 18 ng/day europa.eu |
Challenges in Risk Assessment due to Data Limitations
This data gap presents several challenges for both regulatory agencies and pharmaceutical manufacturers:
Difficulty in establishing compound-specific AI limits: Without robust carcinogenicity data, it is challenging to derive a precise AI for each specific nitrosamine. fda.gov This often necessitates the use of more conservative approaches like the TTC or read-across, which may not fully reflect the actual potency of the compound.
Potential for unnecessary studies or market discontinuation: The uncertainty arising from data limitations can lead to overly cautious decision-making, such as conducting extensive and costly studies or even discontinuing drug products from the market, which can result in drug shortages and impact patient access to necessary medications. zamann-pharma.com
Need for improved predictive models: To address these challenges, there is a growing need for the development and validation of reliable in silico tools, such as QSAR models, to predict the carcinogenic potential of nitrosamines with greater accuracy and efficiency. nih.gov
Regulatory bodies are actively working to address these challenges by providing guidance on methodologies for setting AI limits for new nitrosamines with insufficient data and by encouraging the development of new approach methodologies (NAMs) to reduce reliance on animal testing. europa.eunih.gov
Analytical Methodologies for N Nitroso N Methyl 4 Aminobutyric Acid in Research Matrices
Chromatographic Techniques
Chromatography, coupled with mass spectrometry, stands as the primary approach for the analysis of NMBA. nih.gov Both liquid and gas chromatography have been explored, with liquid chromatography demonstrating significant advantages for this specific compound. nih.govmac-mod.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted and robust technique for the determination of NMBA. nih.govmagtechjournal.commdpi.com This method offers high sensitivity and selectivity, allowing for the detection of trace levels of NMBA in complex matrices like active pharmaceutical ingredients (APIs) and drug products. magtechjournal.commdpi.comresearchgate.net The LC-MS/MS approach is particularly suitable for NMBA, a compound that is not amenable to direct analysis by gas chromatography. shimadzu.comfda.gov Various LC-MS/MS methods have been developed and validated for the quantitative analysis of NMBA in sartan substances, among others. mdpi.comnih.gov These methods are often capable of simultaneously detecting multiple nitrosamine (B1359907) impurities. fda.govwaters.com
Different ionization sources can be employed in LC-MS/MS analysis, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being common choices. researchgate.net Some studies suggest that the APCI source is more suitable for the quantitative detection of NMBA compared to the ESI source. mdpi.comresearchgate.net The selection of an appropriate chromatographic column, such as a C18 column, is crucial for achieving effective separation of NMBA from the matrix components. magtechjournal.commdpi.com
Table 1: Example of LC-MS/MS Method Parameters for NMBA Analysis in Losartan (B1675146) Potassium
| Parameter | Condition |
| Chromatographic Column | Shimadzu Shim-pack XR-ODS II (2.0 mm×150 mm, 2.2 μm) |
| Mobile Phase | Gradient elution with Water (0.1% formic acid) and Methanol (B129727) |
| Flow Rate | 0.3 mL·min⁻¹ |
| Column Temperature | 40 ℃ |
| Ionization Mode | Electrospray Ionization (ESI) |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
This table is based on data from a study on the determination of NMBA in losartan potassium. magtechjournal.com
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry for quantification. nih.govnih.gov In MRM, the first quadrupole selects a specific precursor ion (the ionized molecule of interest, in this case, NMBA), which is then fragmented in the collision cell. The third quadrupole is set to monitor for specific product ions that are characteristic fragments of the precursor. nih.gov This process significantly enhances the signal-to-noise ratio, allowing for very low limits of quantification (LOQ). mdpi.comwaters.com
For NMBA, several precursor-to-product ion transitions can be monitored to ensure reliable identification and quantification. magtechjournal.com The use of MRM is a cornerstone of many validated methods for NMBA analysis in pharmaceuticals. mdpi.comnih.gov For instance, a method for determining NMBA in losartan potassium utilized three distinct MRM transitions to confirm the presence and quantity of the impurity. magtechjournal.com
Table 2: MRM Transitions for N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 147.15 | 117.10 | -11 |
| 147.15 | 87.10 | -13 |
| 147.15 | 44.10 | -13 |
This table presents data from a validated LC-MS/MS method for NMBA analysis. magtechjournal.com
High-Resolution Mass Spectrometry (HRMS) offers an alternative and complementary approach to tandem quadrupole MS for NMBA analysis. waters.com Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provide the benefit of accurate mass measurement, which adds a high degree of specificity to the analysis. waters.comrsc.org This capability is crucial for avoiding false-positive results that can arise from matrix interferences, a common issue when using unit mass resolution instruments. thermofisher.cn
Platforms such as Quadrupole Time-of-Flight (QTof) and Orbitrap mass spectrometers are used for this purpose. waters.comthermofisher.cn An LC-HRMS method was developed by the U.S. Food and Drug Administration (FDA) for the simultaneous quantitation of six nitrosamine impurities, including NMBA, in losartan. fda.gov This method uses the extracted ion chromatogram (EIC) with a narrow mass tolerance (e.g., 15 ppm) for quantification, ensuring high confidence in the identification of the analyte. fda.gov The use of HRMS is considered a gold standard for confirming results and eliminating ambiguity. thermofisher.cn
While Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS are powerful techniques for analyzing volatile and thermally stable nitrosamines, they are generally not suitable for the direct analysis of NMBA. nih.govrestek.comnih.govbasciences.com NMBA is an involatile compound, which makes it difficult to analyze using standard GC methods that require the analyte to be vaporized. mac-mod.com Furthermore, some nitrosamines can degrade at the high temperatures used in GC injectors and columns, potentially leading to inaccurate results. basciences.comthermofisher.com
Due to these limitations, LC-based methods are the preferred approach for NMBA. mac-mod.comshimadzu.com Some sources explicitly state that GC/MS methods cannot directly detect NMBA. fda.gov While derivatization could potentially make NMBA amenable to GC analysis, this adds complexity and time to the sample preparation process. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Preparation and Extraction Methods
Effective sample preparation is critical for accurate and reliable NMBA analysis, aiming to extract the analyte from the sample matrix and remove interfering components. A common procedure involves accurately weighing the sample, such as a sartan drug substance, into a volumetric flask. fda.gov.twnih.gov An extraction solvent, often a mixture of methanol and water (e.g., 50% methanol), is then added along with an internal standard solution. fda.gov.twnih.gov
The mixture is typically subjected to sonication to ensure complete dissolution and extraction of the analyte. fda.gov.twnih.gov Following extraction, centrifugation is used to separate solid particles from the liquid supernatant. fda.gov.twsigmaaldrich.com The resulting supernatant is then filtered, for example, through a 0.22 µm PVDF syringe filter, before being transferred to an HPLC vial for LC-MS/MS analysis. fda.govsigmaaldrich.com
The use of an internal standard is an essential component of a robust quantitative analytical method, as it corrects for variability during sample preparation, injection, and ionization. aptochem.com For mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are considered the gold standard. aptochem.comtexilajournal.com These are versions of the analyte molecule where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). aptochem.com
A deuterated internal standard, such as NMBA-d₃ or another suitable deuterated nitrosamine like N-nitrosodimethylamine-d6 (NDMA-d6), is often used in NMBA analysis. rsc.orgfda.gov.twnih.gov Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. aptochem.comtexilajournal.com This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is measured, compensating for potential sources of error. texilajournal.com However, it is important to validate that the deuterated standard does not suffer from differential matrix effects compared to the analyte. researchgate.netnih.gov
Matrix Effects in Complex Samples
The accurate quantification of NMBA in complex samples like pharmaceutical formulations is often complicated by matrix effects. These effects arise from the co-eluting of endogenous components of the sample matrix with the analyte of interest, which can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. mdpi.comresearchgate.net
In the analysis of NMBA in sartan substances, the choice of ionization source has been shown to be a critical factor in mitigating matrix effects. One study compared the use of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources. mdpi.comresearchgate.net The results indicated that the APCI source provided a better ionization effect for NMBA, which has a relatively small polarity and is difficult to protonated with an ESI source. mdpi.comresearchgate.net Furthermore, the APCI source was reported to exhibit lower matrix effects for real samples compared to ESI. mdpi.comresearchgate.net To further improve accuracy and repeatability, the use of an internal standard method is often preferred over an external standard method, as it can compensate for variations in sample preparation and instrument response. nih.gov For instance, in one method, the relative standard deviations (RSDs) of recovery were significantly lower with the internal standard method (1.84%~3.96%) compared to the external standard method (5.59%~7.21%). nih.gov
Overcoming the analytical challenges posed by matrix effects is crucial for reliable quantification. This often requires the development of suitable sample preparation techniques and optimized chromatographic conditions. waters.com Techniques like solid-phase microextraction (SPME) have been explored as a means of extraction and introduction into a gas chromatograph (GC) to avoid high temperatures that can degrade sensitive analytes. researchgate.net
Method Validation Parameters
The validation of analytical methods is essential to ensure their reliability for the intended application. nih.govedqm.eu This process involves the evaluation of several key parameters to demonstrate that the method is accurate, precise, specific, and sensitive for the quantification of NMBA. nih.govedqm.eu
Specificity, Sensitivity, Linearity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov For NMBA analysis, this is typically demonstrated by showing that no interfering peaks are observed at the retention time of NMBA in blank solvent, sartan matrix solutions, and internal standard solutions. mdpi.comnih.gov
Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. nih.gov For NMBA, which is a potent impurity, high sensitivity is a critical requirement. edqm.eu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly those using multiple reaction monitoring (MRM) mode, have been shown to provide the necessary sensitivity for detecting trace levels of NMBA. mdpi.comresearchgate.net
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. magtechjournal.com For NMBA, good linearity is typically achieved with correlation coefficients (R²) greater than 0.99 over the relevant concentration range. mdpi.comnih.govmagtechjournal.com
| Method | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Source |
| LC-MS/MS | 3–45 | > 0.99 | mdpi.comnih.gov |
| HPLC-MS/MS | 1–100 | 0.9999 | magtechjournal.com |
| LC-MS/MS | LOQ - 21.6 | > 0.99 | researchgate.net |
Accuracy, Precision, and Stability
Accuracy represents the closeness of the test results obtained by the method to the true value. minitab.comyoutube.com It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. nih.govmagtechjournal.com For NMBA analysis in sartan substances, recovery values typically fall within the acceptable range of 70% to 130%. nih.gov
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. minitab.comnih.gov It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). magtechjournal.com For NMBA analytical methods, RSD values for intra-day and inter-day precision are generally expected to be less than 5.0%. mdpi.comnih.gov
Stability of the analyte in the prepared sample solutions is another crucial parameter. magtechjournal.com Studies have shown that the stability of NMBA can be influenced by the solvent and temperature. magtechjournal.com For instance, NMBA is relatively stable in acetonitrile (B52724) but can degrade in methanol at higher temperatures (25°C and 40°C). magtechjournal.com At 40°C in methanol, a degradation of about 92% was observed after 10 days, with the degradation product identified as N-nitroso-N-methyl-4-aminobutyric acid methyl ester. magtechjournal.com A reference standard of NMBA is reported to be stable for at least 4 years when stored appropriately. caymanchem.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netfda.gov.tw Given the low acceptable limits for nitrosamine impurities, sensitive methods with low LOD and LOQ values are essential. edqm.eu
The choice of ionization source can significantly impact the LOD and LOQ. For NMBA, an APCI source has been shown to yield much lower LOD and LOQ values compared to an ESI source. mdpi.comresearchgate.net
Applications in Pharmaceutical and Biomedical Research
The developed and validated analytical methodologies for NMBA are crucial for ensuring the safety and quality of pharmaceutical products. edqm.eu These methods are applied for the routine monitoring of NMBA in APIs and finished drug products. fda.gov.twfda.gov.tw
Detection and Quantification in Active Pharmaceutical Ingredients (APIs) and Drug Products
Since the discovery of N-nitrosamine impurities in sartan medications, regulatory agencies like the US FDA and EMA have emphasized the need for robust analytical methods to detect and quantify these impurities in APIs and drug products. nih.govacs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high sensitivity and specificity. eurofins.commdpi.comresearchgate.net
Several LC-MS/MS methods have been successfully developed and validated for the determination of NMBA in various sartan drug substances, including candesartan, irbesartan, losartan, olmesartan, and valsartan, as well as their corresponding drug products. mdpi.comfda.gov.twfda.gov.tw These methods typically involve extraction of NMBA from the sample matrix, followed by separation on a C18 column and detection using an MS/MS system in MRM mode. mdpi.comnih.gov The use of an isotopically labeled internal standard, such as NMBA-d3, is often employed to ensure accurate quantification. fda.gov.tw
An inter-laboratory study involving six participating laboratories demonstrated that accurate and precise quantification of trace-level nitrosamines, including NMBA, can be achieved using different validated MS-based analytical procedures. edqm.eu This highlights the robustness and transferability of these methods for routine quality control in the pharmaceutical industry. edqm.eu
Biomarker Research for Exposure Assessment
The quantification of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) in various research matrices is fundamental to its role in biomarker research for exposure assessment. As a potential human carcinogen, understanding human exposure levels through the analysis of biological samples is a key area of investigation. mdpi.com This involves the use of highly sensitive analytical methodologies capable of detecting trace amounts of the compound in complex biological environments. The development and validation of such methods are critical for establishing NMBA as a reliable biomarker of exposure. nih.gov
Research into biomarkers of exposure for carcinogenic nitrosamines is a mature field, providing a strong foundation for studies on specific compounds like NMBA. nih.gov Biomarkers can serve as crucial tools in cancer etiology studies by providing a link between environmental or endogenous exposure and biological effect. nih.gov NMBA has been identified as a metabolite of several N-nitrosomethyl-N-alkylamines and has been shown to induce tumors in animal models, highlighting its relevance for exposure monitoring. mdpi.com
The primary analytical technique for the determination of NMBA in research settings is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). mdpi.com This methodology offers the high sensitivity and specificity required for quantifying trace levels of contaminants in complex samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
A sensitive and stable LC-MS/MS method has been developed for the quantitative determination of NMBA. mdpi.com The effective separation of NMBA from other components in a sample matrix is typically achieved using a C18 column under gradient elution conditions. For detection, mass spectrometry with an atmospheric pressure chemical ionization (APCI) source has been shown to be suitable for the quantitative analysis of NMBA. mdpi.com The use of an internal standard, such as a stable isotope-labeled version of the analyte, is incorporated to ensure high accuracy and precision. mdpi.com
Method validation is a critical component of developing analytical methodologies for biomarker research. Key validation parameters include specificity, sensitivity, linearity, accuracy, and precision. mdpi.com
Linearity: The method demonstrates a linear relationship between the concentration of NMBA and the instrument response over a specific range. For instance, good linearity with a correlation coefficient (r²) over 0.99 has been achieved in the concentration range of 3–45 ng/mL. mdpi.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For NMBA, an LOQ of 3 ng/mL has been established using validated LC-MS/MS methods. mdpi.com
Accuracy and Precision: Accuracy is determined by measuring the recovery of a known amount of NMBA spiked into a sample matrix. Recoveries ranging from 89.9% to 115.7% have been reported. Precision, which measures the repeatability of the method, is expressed as the relative standard deviation (RSD), with intra-day and inter-day RSD values being less than 5.0%. mdpi.com
The table below summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of NMBA.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for NMBA Analysis. mdpi.com
| Parameter | Value |
|---|---|
| Linearity Range | 3–45 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 3 ng/mL |
| Accuracy (Recovery) | 89.9% – 115.7% |
| Precision (RSD) | < 5.0% |
While these methods have been primarily developed for the analysis of NMBA as an impurity in pharmaceutical substances, the principles are directly applicable to biomarker research in biological matrices such as urine or blood. nih.govjapsonline.com Analysis in biological matrices can present unique challenges, including high background noise and low analyte concentrations, often necessitating specific sample extraction and clean-up procedures to isolate the analyte of interest. japsonline.comnih.gov
Prevention and Mitigation Strategies in Research and Industry
Control of Nitrosamine (B1359907) Formation in Pharmaceutical Manufacturing
Controlling the formation of nitrosamines is a critical aspect of ensuring drug safety and quality. simsonpharma.comzamann-pharma.com The formation of these impurities can occur during various stages of pharmaceutical production when secondary or tertiary amines react with nitrosating agents, such as nitrites, often under acidic conditions. zamann-pharma.comacs.org Strategies to manage these risks involve optimizing synthetic pathways, controlling raw materials, and fine-tuning process parameters. simsonpharma.comzamann-pharma.com
A key strategy to prevent the formation of nitrosamine impurities is the careful design and optimization of the API manufacturing process. winston.comkhlaw.com This involves a deep understanding of the reaction chemistry to avoid conditions that favor nitrosation.
Avoiding High-Risk Reagents and Conditions : The formation of nitrosamines is possible when secondary, tertiary, or quaternary amines are present with nitrite (B80452) salts under acidic conditions, which can generate the reactive nitrosating agent, nitrous acid. winston.comfda.gov A significant risk arises when nitrous acid is used to quench residual azide, a reagent commonly used in synthetic chemistry (e.g., for tetrazole ring formation), in the presence of precursor amines. fda.gov Synthetic routes should be designed to avoid the simultaneous presence of these reactants. Whenever possible, alternative, less hazardous reagents should be considered. khlaw.com
Sequence of Reagent Addition : The order in which reagents, solvents, and intermediates are added can be critical. winston.com Process optimization should ensure that nitrosating agents and vulnerable amines are not present together under conditions that promote their reaction.
Use of Scavengers and Inhibitors : In some cases, the addition of inhibitors or scavengers can effectively prevent nitrosamine formation. senpharma.vn Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) have been shown to inhibit nitrosation by neutralizing nitrosating agents before they can react with amines. zamann-pharma.comsenpharma.vn
The purity of raw materials, including starting materials, solvents, and reagents, is a cornerstone of preventing nitrosamine contamination. fda.govgmp-compliance.org Impurities in these materials can be a direct source of nitrosamines or their precursors.
Supplier Qualification and Audits : Manufacturers are required to have robust supplier qualification programs to ensure the quality of purchased materials. zamann-pharma.comfda.gov This includes conducting thorough audits of raw material suppliers to verify their adherence to Good Manufacturing Practices (GMP) and to assess their processes for potential cross-contamination. zamann-pharma.comkhlaw.com
Testing of Incoming Materials : Rigorous testing of raw materials is essential to detect the presence of nitrosamine precursors, such as secondary and tertiary amines, or residual nitrites. zamann-pharma.com For instance, dimethylamine (B145610) has been found as an impurity in solvents like N,N-dimethylformamide, and various amines can be present as impurities in reagents like triethylamine (B128534) or as degradants of phase-transfer catalysts like tetrabutylammonium (B224687) bromide. fda.govgmp-compliance.org
Solvent and Reagent Purity : Solvents, both fresh and recovered, have been identified as a source of contamination. winston.comgmp-compliance.org The FDA has noted instances where fresh solvents were contaminated with nitrosamines during shipment between storage vessels. fda.govgmp-compliance.org Recovered solvents and catalysts may also pose a risk if they contain residual amines from other processes. winston.com Therefore, strict purity specifications and testing are necessary.
The physical conditions of a chemical reaction can significantly influence the rate of nitrosamine formation. winston.com Careful control of these parameters is a critical mitigation strategy.
pH Control : The reaction between amines and nitrosating agents is highly pH-dependent. zamann-pharma.com Acidic conditions generally promote the formation of nitrous acid from nitrite salts, thereby increasing the risk of nitrosation. zamann-pharma.comfda.gov Maintaining optimal, and often less acidic, pH levels during synthesis can effectively prevent the formation of nitrosating conditions. zamann-pharma.com In some formulations, pH can be adjusted through the addition of inorganic bases to reduce acidity. senpharma.vnpmda.go.jp
Temperature Control : Regulating the temperature during chemical reactions can also help minimize the formation of unwanted byproducts, including nitrosamines. zamann-pharma.comwinston.com Lack of process optimization where reaction conditions like temperature are poorly controlled can lead to the generation of these impurities. winston.com
Water Content : The presence of water can increase the risk of N-nitrosamine formation in solid dosage forms, both during manufacturing processes like wet granulation and during storage. senpharma.vnpmda.go.jp Controlling moisture content is another important process parameter. pmda.go.jp
Regulatory Oversight and Quality Control
In response to the detection of nitrosamines like NMBA in common medications, global regulatory agencies have implemented stringent oversight and quality control measures. usp.orgeuropa.eu These actions are designed to protect public health by ensuring that pharmaceutical products are free from unacceptable levels of these probable human carcinogens. fda.goveuropa.eu
The discovery of nitrosamine impurities has led to numerous product recalls and extensive investigations to identify the root causes of contamination. usp.orgnih.gov Since 2018, several classes of drugs have been affected, prompting widespread action from manufacturers and regulators. usp.orgpharmaceuticalprocessingworld.com
Affected Drug Classes : The initial findings involved angiotensin II receptor blockers (ARBs) like valsartan, losartan (B1675146), and irbesartan, where impurities including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) were first detected. nih.govpharmaceuticalprocessingworld.com Subsequent investigations revealed nitrosamine contamination in other widely used medications, including ranitidine, nizatidine, and metformin. nih.govnelsonmullins.com
Voluntary Recalls : In many cases, manufacturers have issued voluntary recalls of affected lots after testing revealed nitrosamine levels exceeding the acceptable intake (AI) limits set by regulatory bodies like the FDA. usp.orgnelsonmullins.com For example, recalls have been initiated for lots of quinapril, a hypertension medication, and dabigatran (B194492) etexilate, a blood thinner, due to the presence of nitrosamine impurities. usp.orgnelsonmullins.com These actions demonstrate the industry's response to mitigate risks associated with what are known as nitrosamine drug substance-related impurities (NDSRIs). usp.org
Table 1: Examples of Drug Recalls Due to Nitrosamine Impurities This table is not exhaustive and represents examples of prominent recalls.
| Drug Name(s) | Drug Class | Nitrosamine Impurity Example(s) | Year of Initial Recalls |
| Valsartan, Losartan, Irbesartan | Angiotensin II Receptor Blocker (ARB) | NDMA, NDEA | 2018 |
| Ranitidine (Zantac) | H2 Blocker (Acid Reducer) | NDMA | 2020 |
| Nizatidine (Axid) | H2 Blocker (Acid Reducer) | NDMA | 2020 |
| Metformin | Antidiabetic | NDMA | 2020 |
| Quinapril (Accupril) | ACE Inhibitor | N-nitroso-quinapril | 2022 |
| Varenicline (Chantix) | Smoking Cessation Aid | N-nitroso-varenicline | 2021 |
| Dabigatran Etexilate (Pradaxa) | Anticoagulant (Blood Thinner) | N-nitroso-dabigatran | 2023 |
Source: Information compiled from multiple reports. nih.govpharmaceuticalprocessingworld.comnelsonmullins.com
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for the control of nitrosamine impurities in human drugs. zamann-pharma.comfda.goveuropa.eu
Risk Assessment : A central requirement of the new guidelines is for all drug manufacturers to conduct a thorough risk assessment to evaluate the potential for nitrosamine impurities in their products. zamann-pharma.comwinston.comfda.gov This assessment must consider all potential sources of contamination, including the API manufacturing process, drug product formulation, and even degradation during storage. winston.comfda.gov If a risk is identified, confirmatory testing is required. fda.gov
Acceptable Intake (AI) Limits : The FDA and other agencies have established acceptable daily intake limits for several common nitrosamines. winston.com These limits are based on a negligible cancer risk associated with lifetime exposure. fda.gov For nitrosamines without sufficient substance-specific data, regulators have provided frameworks for determining an acceptable limit, often defaulting to a class-specific limit of 26.5 ng/day. khlaw.com
Reporting and Process Changes : If a nitrosamine impurity is detected above the identification threshold, manufacturers must investigate the root cause and implement changes to the manufacturing process to reduce or prevent the impurity. winston.com These changes must be reported to the FDA through supplements to their drug applications or updates to their Drug Master Files (DMFs). winston.com
Table 2: FDA Recommended Acceptable Intake (AI) Limits for Common Nitrosamines
| Nitrosamine Impurity | Abbreviation | Acceptable Intake (AI) Limit (ng/day) |
| N-nitrosodimethylamine | NDMA | 96 |
| N-nitrosodiethylamine | NDEA | 26.5 |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 |
| N-nitrosodiisopropylamine | NDIPA | 26.5 |
| N-nitrosoisopropylethylamine | NIPEA | 26.5 |
| N-nitrosodibutylamine | NDBA | 26.5 |
Source: U.S. Food and Drug Administration (FDA). winston.com
International Harmonization Efforts
The regulation of N-nitrosamine impurities, including N-Nitroso-N-methyl-4-aminobutyric acid, is a global concern, prompting significant international collaboration to ensure patient safety. zamann-pharma.comresearchgate.net A primary driver of these efforts is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). chpa.org The ICH brings together regulatory authorities and the pharmaceutical industry to develop and implement harmonized guidelines.
A cornerstone of this harmonization is the ICH M7 guideline, which addresses the assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. zamann-pharma.comyoutube.com N-nitrosamines are classified as a "cohort of concern" within this guideline due to their high carcinogenic potential. fda.govkobia.kr The framework established by ICH M7 guides manufacturers in identifying, categorizing, and controlling these impurities throughout a drug's lifecycle. zamann-pharma.com
Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are aligning their national guidance with these international standards. zamann-pharma.comfda.gov This collaboration involves sharing information, coordinating inspection efforts, and communicating effective analytical methods for detecting various nitrosamine impurities, including N-Nitroso-N-methyl-4-aminobutyric acid, which the FDA has specifically identified in certain drug products. fda.gov
Ongoing efforts aim to further refine these harmonized standards. The ICH is developing an addendum to the M7 guideline (ICH M7(R2)) that will establish harmonized acceptable intakes (AIs) for nitrosamine impurities, providing a consistent global standard for their control. usp.orgusp.org This international cooperation allows pharmaceutical manufacturers to evaluate and manage risks consistently across different countries, ensuring a uniform approach to the safety and quality of medicines worldwide. researchgate.netyoutube.com
Research into Novel Detoxification and Remediation Approaches
Concerns over the presence of N-nitrosamines like N-Nitroso-N-methyl-4-aminobutyric acid in the environment and manufactured products have spurred research into innovative methods for their removal and degradation. These approaches aim to be more efficient and environmentally benign than traditional disposal methods.
Bioremediation has emerged as a promising strategy. Studies have shown that various microorganisms can effectively degrade N-nitrosamines. nih.gov
Bacterial Degradation: Certain strains of propane-oxidizing bacteria, such as Rhodococcus ruber, have demonstrated the ability to degrade N-nitrosodimethylamine (NDMA) to very low concentrations, using propane (B168953) as their primary growth substrate. dtic.milnih.gov This suggests potential for both in-situ and ex-situ biological treatment of contaminated groundwater and industrial wastewater. dtic.milacs.org The metabolic pathway in bacteria appears to differ from that in mammals, converting nitrosamines into the parent amine and nitrite ions. nih.govnih.gov
Membrane Bioreactors (MBRs): MBRs have been investigated for the removal of various N-nitrosamines, with biodegradation being the primary removal mechanism. nih.gov Removal efficiencies in MBR systems have been observed to range from 24% to 94%, depending on the specific molecular properties of the N-nitrosamine. nih.gov
Chemical and Physical Degradation methods are also under active investigation.
Photolysis: Ultraviolet (UV) irradiation is a well-established method for destroying N-nitrosamines. acs.org The process involves the photolytic cleavage of the N-N bond upon excitation by UV light. acs.org
Electrochemical Decomposition: The use of flow-through electrochemical cells with carbon-based electrodes has shown high efficiency (50-99%) in decomposing N-nitrosamines in wastewater, offering a stable and effective treatment technology. acs.org
Advanced Oxidation Processes: Treatment with ozone and hydrogen peroxide (O₃/H₂O₂) has proven more effective at degrading nitrosamines than ozonation alone, although it carries the risk of forming other undesirable byproducts. acs.org
Research continues to explore and optimize these methods to provide robust and scalable solutions for the detoxification and remediation of N-nitrosamine contamination.
Interactive Data Table: N-Nitrosamine Remediation Methods
| Remediation Method | Description | Key Findings/Efficiency | References |
| Bioremediation | Use of microorganisms to break down nitrosamines. | Propane-oxidizing bacteria can reduce NDMA to <2 ng/liter. MBRs show 24-94% removal efficiency. | nih.govdtic.milnih.gov |
| Photolysis | Degradation using UV light. | UV irradiation induces fragmentation of the N-N bond in nitrosamines. | acs.org |
| Electrochemical Cell | Decomposition using carbon-based electrodes in a flow-through cell. | Demonstrated 50-99% decomposition efficiency for various N-nitrosamines. | acs.org |
| Advanced Oxidation | Treatment with ozone/hydrogen peroxide (O₃/H₂O₂). | More effective than ozonation alone but may form carcinogenic bromate. | acs.org |
Future Directions and Emerging Research Areas
Advanced Mechanistic Studies on NMBA Carcinogenesis
A critical area of future research involves unraveling the intricate molecular mechanisms that underpin NMBA-induced carcinogenicity. While the formation of DNA adducts is a known critical step, a more nuanced understanding of the entire process is required.
Computational chemistry and quantum mechanics are becoming indispensable tools for elucidating the carcinogenic mechanisms of chemicals like NMBA. nih.govyoutube.com These methods allow for the in-silico investigation of molecular structures, reaction pathways, and the electronic properties that govern chemical reactivity. nih.govgoogle.com
Future research will likely employ these techniques to:
Model Metabolic Activation: Quantum mechanical calculations can predict the most likely sites of metabolic activation on the NMBA molecule, such as hydroxylation at the α-carbon, which is a critical step in forming the ultimate carcinogenic species. researchgate.net These calculations help in understanding the structure-activity relationships that determine the carcinogenic potency of different nitrosamines. researchgate.net
Predict DNA Adduct Formation: By modeling the interaction between the activated metabolites of NMBA and DNA bases, researchers can predict the types and frequencies of DNA adducts formed. This includes understanding the electrophilicity of the resulting carbocations and their propensity to attack specific sites on DNA. researchgate.net
Elucidate Reaction Energetics: Computational approaches can determine the energy barriers and thermodynamics of the various steps in the carcinogenesis pathway, from metabolic activation to DNA adduction, providing insights into the likelihood and rate of these processes. youtube.com
Table 1: Application of Computational Methods in NMBA Research
| Computational Technique | Application in NMBA Carcinogenesis Research | Expected Outcome |
| Quantum Mechanics (QM) | Modeling the electronic structure and reactivity of NMBA and its metabolites. google.com | A deeper understanding of the molecule's inherent properties that lead to its carcinogenicity. |
| Density Functional Theory (DFT) | Calculating the energies of different molecular conformations and reaction pathways. google.com | Identification of the most energetically favorable pathways for metabolic activation and DNA adduct formation. |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of NMBA and its metabolites with biological macromolecules like DNA and enzymes over time. nih.gov | Visualization of the dynamic process of DNA damage and insights into enzyme-substrate binding. |
| Hybrid QM/MM Calculations | Studying enzymatic reactions where the active site is treated with quantum mechanics and the surrounding protein with molecular mechanics. nih.gov | A detailed understanding of how enzymes like cytochrome P450 metabolize NMBA. nih.gov |
Once NMBA-induced DNA adducts are formed, the cell's DNA repair machinery is activated to mitigate the damage. nih.gov A key focus of future research is to identify and characterize the specific DNA repair pathways that are most critical for repairing lesions caused by NMBA. nih.gov This knowledge is crucial for understanding individual susceptibility and for developing potential intervention strategies.
Emerging research will likely concentrate on:
Base Excision Repair (BER): This pathway is responsible for removing small, non-helix-distorting base lesions, which could include some of the adducts formed by NMBA. theguardian.com Future studies will investigate the efficiency of BER enzymes in recognizing and excising NMBA-induced adducts.
Nucleotide Excision Repair (NER): NER is a more versatile pathway that removes bulky, helix-distorting lesions. nih.gov Research is needed to determine the extent to which NER is involved in repairing the DNA damage caused by NMBA.
O6-Methylguanine-DNA Methyltransferase (MGMT): The formation of O6-methylguanine is a particularly mutagenic lesion that can be induced by compounds like NMBA. The MGMT protein directly reverses this damage by transferring the methyl group to one of its own cysteine residues. nih.govnih.gov Investigating the role and efficacy of MGMT in protecting against NMBA-induced mutations is a significant area for future research, as epigenetic silencing of the MGMT gene has been linked to increased cancer risk. nih.gov
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for repairing DNA double-strand breaks, which can be a consequence of replication fork collapse at the site of an unrepaired DNA adduct. researchgate.net The involvement of these pathways in the context of NMBA-induced damage warrants further investigation.
Development of Novel In Vitro and In Vivo Models
To better predict human responses to NMBA and to screen for potential inhibitors of its carcinogenic effects, more sophisticated and physiologically relevant experimental models are needed. nih.govasrb.org.innih.gov
Future advancements are expected in:
3D Organoid Models: Three-dimensional organoid cultures derived from human stem cells offer a more realistic representation of human tissues compared to traditional 2D cell cultures. azolifesciences.comembopress.orgnih.gov The development of liver, bladder, or esophageal organoids could provide powerful in vitro platforms to study NMBA metabolism, DNA damage, and the initial stages of carcinogenesis in a human-relevant context. azolifesciences.comembopress.orgnih.gov These models can be used for high-throughput screening of potential chemopreventive agents. embopress.org
Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, creating an in vivo environment that more closely mimics human physiology. jax.orgnih.govyoutube.com Humanized mice with functional human immune systems or human liver cells could be invaluable for studying the systemic effects of NMBA, its metabolism, and the human immune response to NMBA-induced cellular changes. asrb.org.injax.orgyoutube.comnih.gov
Biomarker Discovery and Validation for NMBA Exposure and Effect
The identification of reliable biomarkers is essential for assessing human exposure to NMBA and for early detection of its biological effects. nih.gov Future research will focus on the discovery and validation of more sensitive and specific biomarkers.
Key areas of development include:
DNA Adducts as Biomarkers: Specific DNA adducts formed by NMBA can serve as direct biomarkers of exposure and effect. nih.govyoutube.com Advances in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will enable the detection of these adducts at very low levels in accessible biological samples like blood or urine. youtube.com
Metabolic Biomarkers: Measuring the levels of NMBA and its specific metabolites in urine or blood can provide a quantitative measure of recent exposure.
Biomarkers of Early Biological Effect: This includes looking for changes in gene expression, protein levels, or the presence of specific mutations (e.g., in the K-ras gene) in cells exposed to NMBA. nih.gov These biomarkers can indicate an early biological response to NMBA exposure, potentially before the development of overt disease. nih.gov
Interdisciplinary Research on Environmental and Dietary Sources of NMBA
Understanding the sources and pathways of human exposure to NMBA is fundamental for developing effective prevention strategies. This requires a collaborative, interdisciplinary approach.
Future research in this area will involve:
Food and Dietary Analysis: While NMBA is known as a tobacco-specific nitrosamine (B1359907), further investigation is needed to determine its presence in various food products, particularly those that are processed, smoked, or cured. nih.gov
Environmental Monitoring: Research should focus on identifying potential environmental sources of NMBA or its precursors, such as certain industrial processes or contamination of water sources. mdpi.comnih.govresearchgate.net For example, the decomposition of the solvent N-methylpyrrolidone (NMP) can form a precursor to NMBA. mbna.co.uk
Integrated Exposure Assessment: Combining data from environmental monitoring, dietary surveys, and biomarker studies will provide a more comprehensive picture of human exposure to NMBA from all sources. This requires collaboration between environmental scientists, food chemists, toxicologists, and epidemiologists. nih.govnih.gov
Strategies for Minimizing NMBA Formation in Diverse Contexts
A primary goal of NMBA research is to develop practical strategies to prevent its formation in various settings, most notably in pharmaceuticals and food. researchgate.net
Future research will likely focus on:
Inhibitors of Nitrosation: The use of inhibitors that can scavenge nitrosating agents or compete with amines for nitrosation is a promising strategy. researchgate.net Compounds like ascorbic acid (vitamin C), α-tocopherol (vitamin E), and certain phenolic compounds have shown inhibitory effects on nitrosamine formation. researchgate.netusp.org Further research is needed to identify more potent and non-toxic inhibitors suitable for different applications. A Chinese patent has even described a combination of sodium ascorbate, grape seed extract, niacinamide, and ubiquinone 10 as an N-nitrosamine inhibitor. google.com
pH Control: The formation of many nitrosamines is highly dependent on pH, with acidic conditions generally favoring the reaction. usp.org Adjusting the pH to a more neutral or alkaline level can significantly reduce the rate of nitrosamine formation. usp.org Research into the optimal pH conditions for minimizing NMBA formation in specific products is warranted.
Precursor Control: Identifying and eliminating or reducing the precursor amines and nitrosating agents is a fundamental prevention strategy. mdpi.com This includes selecting raw materials with low nitrite (B80452) content and modifying manufacturing processes to avoid conditions that favor the formation of NMBA. mdpi.commbna.co.uk
Q & A
Q. What analytical methods are recommended for detecting NMBA in pharmaceutical products?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for NMBA quantification due to its sensitivity and specificity. A validated LC-MS/MS method achieves a limit of quantification (LOQ) of 3 ng/mL with linearity (R² > 0.99) across 3–45 ng/mL and recoveries of 89.9–115.7% in sartan drugs . Atmospheric pressure chemical ionization (APCI) is preferred for improved ionization efficiency, and internal standards (e.g., deuterated analogs) enhance precision . Regulatory bodies like the Bavarian OMCL have published NMBA-specific protocols using C18 columns under gradient elution .
Q. How does NMBA induce carcinogenicity in biological systems?
NMBA is metabolically activated in rat liver mitochondria to methyl-2-oxopropylnitrosamine (MOPN), a reactive intermediate that alkylates DNA, leading to mutations . Chronic exposure (300 mg/L in drinking water) induces bladder interstitial cell carcinoma in rats . Zebrafish embryo studies reveal developmental toxicity at no-effect concentrations (NOEC), including altered metabolomic profiles (e.g., disrupted amino acid and energy pathways) via NMR analysis .
Q. What in vivo models are used to study NMBA's toxicity mechanisms?
- Rodent models : Rats exposed to NMBA via drinking water develop bladder tumors, providing insights into dose-dependent carcinogenicity .
- Zebrafish embryos : A 96-hour post-fertilization exposure model assesses developmental toxicity (mortality, morphological/behavioral changes) and metabolomic perturbations .
Q. What are the regulatory limits for NMBA in pharmaceuticals?
The FDA sets an allowable daily intake (ADI) of 96 ng/day for NMBA, aligning it with NDMA’s risk profile . The EMA classifies NMBA under the "cohort of concern" due to structural similarities to potent carcinogens, requiring limits below 0.03 ppm in APIs like telmisartan .
Advanced Research Questions
Q. How can method validation for NMBA detection be optimized to meet ICH guidelines?
Key validation parameters include:
- Specificity : Confirm no interference from matrix components (e.g., sartan APIs) using chromatographic separation .
- Accuracy/Precision : Intra-day and inter-day relative standard deviations (RSD) should be <5.0%, validated via spiked recovery studies .
- Stability : Evaluate NMBA stability in solvents (e.g., methanol, DMF) under storage conditions (-20°C for powders, -80°C for solutions) .
Q. What contradictions exist in NMBA toxicity data across experimental models?
- Dose-response disparities : Rat carcinogenicity occurs at high doses (300 mg/L), whereas zebrafish show developmental effects at trace levels, suggesting differential metabolic activation or tissue susceptibility .
- Metabolomic vs. histopathological endpoints : NMR metabolomics in zebrafish detects subtle metabolic disruptions before overt morphological changes, highlighting the need for multi-endpoint assessments .
Q. How do NMBA's solubility properties influence experimental design?
NMBA is soluble in polar aprotic solvents (DMF: 30 mg/mL; DMSO: 20 mg/mL) but poorly soluble in aqueous buffers (DMF:PBS = 1:7 yields 0.12 mg/mL) . Solvent choice impacts dosing consistency in in vitro assays (e.g., genotoxicity tests) and reference standard preparation for LC-MS/MS .
Q. What are the challenges in quantifying NMBA compared to other nitrosamines?
GC-MS/MS exhibits higher limits of detection (LOD >3 ppb) for NMBA due to its polar carboxylic acid group, necessitating derivatization. LC-MS/MS avoids this limitation but requires gradient elution to resolve NMBA from structurally similar impurities (e.g., NDMA, NDEA) .
Q. How does NMBA's metabolic activation influence its genotoxic potential?
Hepatic oxidation converts NMBA to MOPN, which generates methylating agents (e.g., methyldiazonium ions) that form DNA adducts (e.g., O⁶-methylguanine). This mechanism parallels tobacco-specific nitrosamines like NNK, explaining NMBA's inclusion in genotoxic impurity lists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
